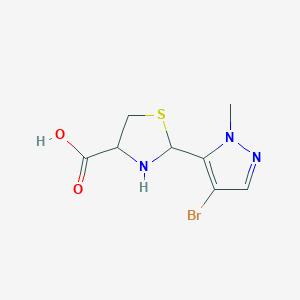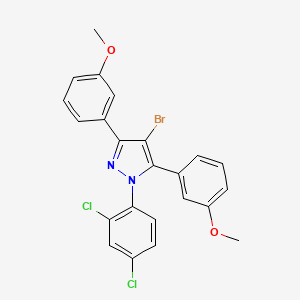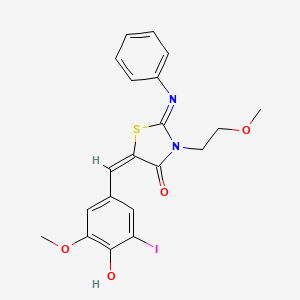![molecular formula C23H26N4O3S B10891840 3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10891840.png)
3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide is a complex organic compound with the molecular formula C23H26N4O3S. It is known for its unique chemical structure, which includes a cyclohexyl group, a quinoxaline moiety, and a sulfonamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone.
Sulfonamide Formation: The quinoxaline derivative is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Coupling with Cyclohexyl Group: The final step involves coupling the sulfonamide derivative with a cyclohexyl-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoxaline moiety may also play a role in binding to DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-quinoxalin-2-ylsulfamoyl)phenylacetamide
- 3-cyclohexyl-N-(4-sulfamoylphenyl)propanamide
- N-(4-quinoxalin-2-ylsulfamoyl)benzamide
Uniqueness
3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide stands out due to its combination of a cyclohexyl group and a quinoxaline moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C23H26N4O3S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C23H26N4O3S/c28-23(15-10-17-6-2-1-3-7-17)25-18-11-13-19(14-12-18)31(29,30)27-22-16-24-20-8-4-5-9-21(20)26-22/h4-5,8-9,11-14,16-17H,1-3,6-7,10,15H2,(H,25,28)(H,26,27) |
InChI Key |
DKRLEBCCJUYVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


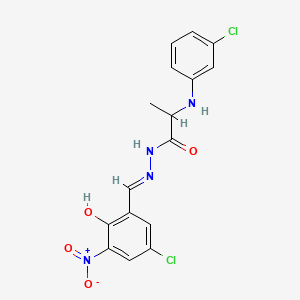
![3-[(3-Chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891767.png)
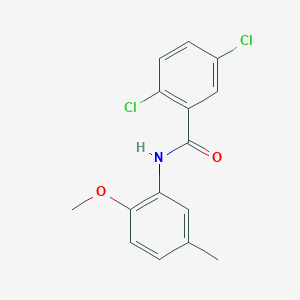
![3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891770.png)
![N'-[1-(4-nitrophenyl)ethylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10891777.png)
![1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B10891785.png)
![(6Z)-6-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B10891797.png)
![N-(4-fluorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10891799.png)
![2-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine](/img/structure/B10891802.png)
![1-benzyl-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891803.png)
![ethyl 3-[(2-methoxydibenzo[b,d]furan-3-yl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10891808.png)
